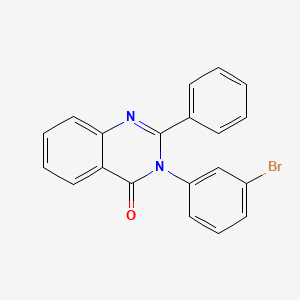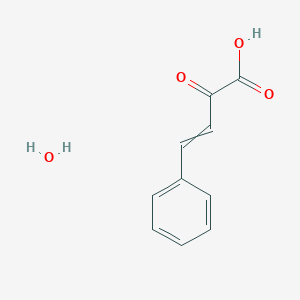![molecular formula C17H17N3O4S B15148915 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA is a complex organic compound that features both phenolic and thiourea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group into the benzene ring.
Acylation: Formation of the benzoyl group.
Thiourea Formation: Reaction of the acylated compound with thiourea under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2).
Substitution: Halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Ligand Design: Used in the design of ligands for metal complexes.
Biology
Antimicrobial: Studied for its potential antimicrobial properties.
Anticancer: Investigated for its ability to inhibit cancer cell growth.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA would depend on its specific application. For example, in antimicrobial activity, it might disrupt cell wall synthesis or interfere with DNA replication. In anticancer activity, it could induce apoptosis or inhibit cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYLBENZOYL)THIOUREA: Lacks the nitro group.
3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-NITROBENZOYL)THIOUREA: Lacks the methyl group on the benzoyl ring.
Uniqueness
The presence of both the nitro and methyl groups in 3-(2-HYDROXY-3,5-DIMETHYLPHENYL)-1-(2-METHYL-3-NITROBENZOYL)THIOUREA may confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H17N3O4S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O4S/c1-9-7-10(2)15(21)13(8-9)18-17(25)19-16(22)12-5-4-6-14(11(12)3)20(23)24/h4-8,21H,1-3H3,(H2,18,19,22,25) |
Clave InChI |
JORFYQMCORAHMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B15148852.png)

![2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B15148857.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)


![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)

